molecular formula C14H14N2O2S2 B12078459 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile

2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile

Cat. No.: B12078459
M. Wt: 306.4 g/mol
InChI Key: OIVBEHDJMHYVGE-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This compound features an amino group, an ethylsulfonyl group, a m-tolyl group, and a carbonitrile group attached to the thiophene ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetylene and a sulfur source, the thiophene ring can be formed through cyclization reactions.

    Introduction of Functional Groups: The amino, ethylsulfonyl, m-tolyl, and carbonitrile groups can be introduced through various substitution reactions, using reagents like amines, sulfonyl chlorides, toluene derivatives, and cyanides.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylsulfonyl groups.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.

    Substitution: The aromatic ring and functional groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens, acids, or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand or catalyst in various organic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use in the development of new drugs, especially those targeting cancer or infectious diseases.

Industry

    Materials Science: Potential use in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the target, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile
  • 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile
  • 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)furan-3-carbonitrile

Uniqueness

The unique combination of functional groups in 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile, particularly the ethylsulfonyl and m-tolyl groups, may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H14N2O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-amino-5-ethylsulfonyl-4-(3-methylphenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C14H14N2O2S2/c1-3-20(17,18)14-12(11(8-15)13(16)19-14)10-6-4-5-9(2)7-10/h4-7H,3,16H2,1-2H3

InChI Key

OIVBEHDJMHYVGE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC(=C2)C

Origin of Product

United States

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